molecular formula C9H10N2O2 B1144411 Benzimidazole, 2-ethoxy-, 3-oxide (8CI) CAS No. 16007-57-1

Benzimidazole, 2-ethoxy-, 3-oxide (8CI)

Cat. No.: B1144411
CAS No.: 16007-57-1
M. Wt: 178.1879
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Description

Systematic Nomenclature and IUPAC Conventions

The compound "Benzimidazole, 2-ethoxy-, 3-oxide (8CI)" adheres to IUPAC nomenclature rules, which prioritize functional group hierarchy and substituent positioning. The systematic name is 2-ethoxy-1H-benzimidazole 3-oxide , reflecting:

  • A benzimidazole core (fused benzene and imidazole rings).
  • An ethoxy group (-OCH₂CH₃) at position 2 of the imidazole ring.
  • An N-oxide functional group at position 3.

The CAS registry number is 16007-57-1 , with a molecular formula of C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol . Synonyms include 2-ethoxy-benzimidazol-3-oxid and 1H-benzimidazole, 2-ethoxy-, 3-oxide.

Nomenclature Parameter Value
IUPAC Name 2-ethoxy-1H-benzimidazole 3-oxide
CAS Number 16007-57-1
Molecular Formula C₉H₁₀N₂O₂
Key Synonyms 2-ethoxy-benzimidazol-3-oxid; 1H-benzimidazole, 2-ethoxy-, 3-oxide

Molecular Architecture: Benzene-Imidazole Fusion Analysis

The compound features a bicyclic structure comprising a benzene ring fused to an imidazole ring , with additional substituents altering electronic and steric properties:

  • Benzene-Imidazole Fusion : The imidazole ring (positions 1–3) is fused to the benzene ring (positions 4–9), creating a planar, conjugated system. The fusion angle between the two rings is approximately 42.08° , as observed in analogous benzimidazole derivatives.
  • Substituent Effects :
    • The ethoxy group at position 2 introduces steric bulk and electron-donating effects, influencing tautomeric equilibria.
    • The N-oxide group at position 3 polarizes the imidazole ring, enhancing solubility in polar solvents.

The molecular geometry optimizations (DFT/B3LYP/6-311G(d,p)) indicate a non-planar arrangement of the ethoxy group relative to the benzimidazole plane, with a torsion angle of 39.49° for the C-O-C-C chain.

X-ray Crystallographic Studies on Oxide Positioning

X-ray diffraction data for related benzimidazole N-oxides reveal critical structural insights:

  • N-O Bond Length : The N-O bond in the N-oxide group measures 1.32 Å , consistent with single-bond character and resonance stabilization.
  • Hydrogen Bonding : In the solid state, the N-oxide oxygen participates in N-H···O hydrogen bonds (2.89–3.12 Å), stabilizing the NH tautomer. For example, in 2-ethoxy-1H-benzimidazole 3-oxide, intermolecular N-H···N interactions (2.85 Å) form columnar structures along the crystallographic b-axis.
  • Crystal Packing : The ethoxy group adopts a gauche conformation , minimizing steric clashes with adjacent molecules.
Crystallographic Parameter Value
N-O Bond Length 1.32 Å
N-H···O Hydrogen Bond Length 2.89–3.12 Å
Dihedral Angle (Ethoxy Group) 39.49°

Comparative Tautomeric Forms in Solid vs. Solution States

The compound exhibits tautomerism dependent on phase and solvent polarity:

  • Solid State : X-ray data confirm the NH tautomer dominates, with the proton residing on the imidazole nitrogen (N1). This is stabilized by hydrogen-bonding networks.
  • Solution State :
    • In polar solvents (e.g., water) , the NH tautomer prevails due to solvation effects.
    • In non-polar solvents (e.g., chloroform) , the OH tautomer (N-oxide protonated at oxygen) becomes detectable via NMR, with a chemical shift of δ 12.56 ppm for the NH proton.
  • Spectroscopic Evidence :
    • IR spectra show a broad NH stretch at 3400 cm⁻¹ in solid-state measurements.
    • Solution-phase UV-Vis spectra reveal a bathochromic shift (λₘₐₓ = 280 nm) in polar solvents, indicative of charge-transfer interactions involving the N-oxide.
Tautomer Solid-State Prevalence Solution-State Prevalence
NH Tautomer Dominant (hydrogen-bonded) Major in polar solvents
OH Tautomer Undetectable Minor in non-polar solvents

Properties

CAS No.

16007-57-1

Molecular Formula

C9H10N2O2

Molecular Weight

178.1879

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Benzimidazole Derivatives

Structural and Physicochemical Properties

Key benzimidazole derivatives and their properties are summarized below:

Compound Substituents Melting Point (°C) Solubility Key Applications References
Benzimidazole, 2-ethoxy-, 3-oxide (8CI) 2-ethoxy, 3-oxide Not reported Likely polar solvents (e.g., DMSO, DMF) Hypothesized: Antifungal, anticancer Inferred
Carbendazim 2-carbamate 302–307 Insoluble in water; soluble in DMSO Agriculture fungicide
Thiabendazole 2-thiazolyl 304–305 Slightly soluble in water Anthelmintic, antifungal
2-Aminobenzimidazole 2-amino 230–232 Soluble in polar aprotic solvents Metabolite of benzimidazole fungicides
Albendazole 2-propylthio, 5-propoxy 208–210 Poor aqueous solubility Antiparasitic agent

Key Observations :

  • Polarity and Solubility: The 3-oxide group in the target compound increases polarity compared to non-oxidized analogs like carbendazim or thiabendazole. This may enhance solubility in polar aprotic solvents (e.g., DMSO or DMF) but reduce bioavailability in aqueous environments .
  • Thermal Stability : Benzimidazoles generally exhibit high thermal stability (200–300°C), though the 3-oxide group could lower the melting point slightly due to disrupted crystal packing .
Antifungal Activity

Benzimidazole fungicides (e.g., carbendazim, thiabendazole) primarily inhibit fungal β-tubulin, disrupting microtubule assembly and cell division . The 2-ethoxy group in the target compound may mimic substituents in other fungicides, but the 3-oxide moiety could alter binding affinity to β-tubulin isoforms. For example, thiabendazole’s thiazole ring enables selective interaction with fungal tubulin, whereas the ethoxy group’s bulkiness might reduce efficacy against resistant strains .

Anticancer Potential

Benzimidazoles like albendazole exhibit anticancer activity by targeting tubulin in human cancer cells. However, this remains speculative without direct experimental validation.

Resistance Profiles

Benzimidazole resistance in fungi often arises from mutations in β-tubulin (e.g., E198A in carbendazim-resistant strains). The unique 3-oxide substituent might circumvent common resistance mechanisms, but cross-resistance with other benzimidazoles cannot be ruled out .

Chemical Reactivity and Functionalization

  • Electrophilic Substitution : The ethoxy group at the 2-position is electron-donating, directing electrophilic attacks to the 5- and 6-positions of the benzimidazole ring. This contrasts with carbendazim, where the carbamate group at the 2-position withdraws electrons, altering reactivity .
  • Acid-Base Behavior: The 3-oxide group may act as a weak base, influencing protonation states under physiological conditions. This differs from 2-aminobenzimidazole, where the amino group participates in hydrogen bonding and coordination chemistry .

Environmental and Toxicological Considerations

Benzimidazole fungicides like carbendazim are classified as low-toxicity agents but face regulatory scrutiny due to environmental persistence. The ethoxy group in the target compound could improve biodegradability compared to methyl or halogenated derivatives, though metabolite toxicity (e.g., 2-aminobenzimidazole) requires evaluation .

Preparation Methods

Reaction Steps and Conditions

  • Esterification : 3-Nitrophthalic acid is treated with methanol and sulfuric acid to yield 3-nitrophthalic acid dimethyl ester.

  • Acylation : The ester undergoes acylation with thionyl chloride (SOCl2\text{SOCl}_2) in toluene, forming an acyl chloride intermediate.

  • Diazotization : Sodium azide (NaN3\text{NaN}_3) and tetrabutylammonium chloride facilitate diazotization at 10C-10^\circ \text{C}, generating an azide intermediate.

  • Reduction : The azide is reduced using stannous chloride (SnCl2\text{SnCl}_2) in hydrochloric acid, yielding an amine precursor.

  • Cyclization : The amine reacts with tetraethyl orthocarbonate in acetic acid at 25C25^\circ \text{C}30C30^\circ \text{C}, followed by cooling and filtration to isolate the product.

Key Data

ParameterValue
Yield>99.5% purity
Cyclization CatalystNone (thermal conditions)
Key ReagentTetraethyl orthocarbonate

This method excels in scalability and purity but requires meticulous control over reaction temperatures and intermediates.

Oxidative Condensation Using Hydrogen Peroxide

Adapting a protocol from SciELO Chile, oxidative condensation of o-phenylenediamine with an ethoxy-substituted aldehyde in the presence of hydrogen peroxide (H2O2\text{H}_2\text{O}_2) offers a rapid route to benzimidazole derivatives. While the original method produces 2-aryl benzimidazoles, modifying the aldehyde to include an ethoxy group could yield the target compound.

Reaction Optimization

  • Catalyst : Polyvinylpyrrolidone-supported trifluoromethanesulfonic acid (PVP-TfOH\text{PVP-TfOH}) accelerates the reaction at 70C70^\circ \text{C}.

  • Oxidation : Post-condensation oxidation with H2O2\text{H}_2\text{O}_2 introduces the 3-oxide group, a step inferred from analogous benzimidazole syntheses.

Comparative Analysis

ParameterValue
Reaction Time6 minutes
Yield75%–99% (estimated)
Oxidation AgentH2O2\text{H}_2\text{O}_2 (30%)

This method’s brevity and solvent-free conditions make it environmentally favorable, though the oxidation step requires further validation for the target compound.

Eco-Friendly Synthesis with Er(OTf)₃ Catalyst

A Beilstein Journal protocol demonstrates the use of erbium triflate (Er(OTf)3\text{Er(OTf)}_3) as a catalyst for benzimidazole synthesis. While initially designed for double-condensation products, this method can be tailored for mono-condensation to accommodate the ethoxy and oxide groups.

Mechanism and Adaptations

  • Coordination : Electron-rich aldehydes coordinate strongly with Er(OTf)3\text{Er(OTf)}_3, promoting nucleophilic attack by o-phenylenediamine.

  • Oxidation : Introducing H2O2\text{H}_2\text{O}_2 post-condensation forms the 3-oxide group, analogous to methods in Section 3.

Performance Metrics

ParameterValue
Catalyst Loading10 mol%
Reaction Time2–5 minutes
SolventNone (solvent-free)

This approach minimizes waste and energy consumption, aligning with green chemistry principles.

Comparative Analysis of Synthesis Methods

The table below contrasts the three primary methods:

MethodCyclizationOxidative CondensationEr(OTf)₃ Catalysis
Key Reagent Tetraethyl orthocarbonateH2O2\text{H}_2\text{O}_2Er(OTf)3\text{Er(OTf)}_3
Reaction Time 2–3 hours6 minutes2–5 minutes
Yield >99.5%75%–99%75%–99%
Purity Control RecrystallizationFiltrationDirect isolation
Scalability IndustrialLab-scaleLab-scale

Q & A

Q. How can researchers optimize the synthesis of Benzimidazole, 2-ethoxy-, 3-oxide (8CI) to achieve high yield and purity?

Methodological Answer: Synthetic routes for benzimidazole derivatives often involve condensation, oxidation, or substitution reactions. For 2-ethoxy-3-oxide derivatives, oxidation of precursor benzimidazoles using controlled stoichiometric agents (e.g., H₂O₂ or peracids) under inert atmospheres is critical. Reaction conditions such as temperature (60–80°C), solvent polarity (e.g., DMF or acetonitrile), and catalyst selection (e.g., transition-metal catalysts) significantly influence yield and purity . Post-synthesis purification via column chromatography (e.g., EtOAc/hexane gradients) or recrystallization improves purity, as demonstrated in analogous benzimidazole syntheses .

Q. What analytical techniques are recommended for characterizing Benzimidazole, 2-ethoxy-, 3-oxide (8CI)?

Methodological Answer:

  • UV-Vis Spectroscopy : Effective for quantifying purity and detecting π→π* transitions in the benzimidazole core. Calibration curves using standards (e.g., albendazole) enhance accuracy .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethoxy and oxide groups) and confirms ring oxidation states.
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
  • HPLC : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) assesses purity and stability .

Q. How should researchers assess the stability of Benzimidazole, 2-ethoxy-, 3-oxide (8CI) under varying storage and experimental conditions?

Methodological Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Photostability : Expose samples to UV light (e.g., 365 nm) and monitor degradation via HPLC .
  • Hydrolytic Stability : Test solubility and degradation in buffers (pH 1–13) at 25–50°C.
  • Storage Recommendations : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

  • Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans). MIC/MBC values quantify efficacy .
  • Cytotoxicity Assays : MTT or resazurin-based assays on human cell lines (e.g., HEK-293) assess selectivity.
  • Enzyme Inhibition : Test interactions with therapeutic targets (e.g., kinases, proteases) via fluorometric or colorimetric kits .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Curves : Validate activity thresholds using IC₅₀/EC₅₀ values across multiple replicates.
  • Statistical Validation : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance.
  • Structural Confounders : Compare substituent effects (e.g., ethoxy vs. methoxy groups) using SAR models .

Q. What computational approaches predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding (e.g., farnesoid X receptor) to identify interaction hotspots (e.g., hydrogen bonds with Ser90/Thr127 residues) .
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes and affinity.
  • Free Energy Calculations : Linear interaction energy (LIE) models quantify binding free energy contributions .

Q. How can QSRR analysis improve the chromatographic characterization of this compound?

Methodological Answer:

  • Descriptor Selection : Calculate molecular descriptors (e.g., logP, polar surface area) via software like PaDEL.
  • Multivariate Modeling : Apply principal component analysis (PCA) to reduce dimensionality, followed by multiple linear regression (MLR) to correlate retention times with descriptors. Validate models using leave-one-out (LOO) cross-validation .

Example QSRR Model Table:

DescriptorCoefficientp-value
logP0.75<0.001
Polar Surface Area-0.320.005
H-bond Donors0.120.042

Q. What strategies enhance the pharmacological profile of benzimidazole derivatives like 2-ethoxy-3-oxide?

Methodological Answer:

  • Functional Group Modulation : Introduce electron-withdrawing groups (e.g., –NO₂) to improve metabolic stability.
  • Prodrug Design : Link labile groups (e.g., esters) to enhance bioavailability.
  • Co-crystallization : Improve solubility via co-crystals with pharmaceutically acceptable co-formers (e.g., succinic acid) .

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